Product packaging for 4-Ethoxycarbonyl-3'-iodobenzophenone(Cat. No.:CAS No. 890098-43-8)

4-Ethoxycarbonyl-3'-iodobenzophenone

Cat. No.: B1323966
CAS No.: 890098-43-8
M. Wt: 380.18 g/mol
InChI Key: YVDOJZHGUATIHL-UHFFFAOYSA-N
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Description

Contextual Significance of Benzophenone (B1666685) Derivatives in Contemporary Organic Chemistry

Benzophenone and its derivatives are not merely synthetic curiosities; they are integral components in a multitude of applications, ranging from medicinal chemistry to materials science. The benzophenone core is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This has made benzophenone derivatives a focal point in the quest for new therapeutic agents. nih.gov Furthermore, their unique photochemical properties have led to their use as photoinitiators in polymerization processes and as probes to study biological interactions.

Overview of Substituted Benzophenones as Versatile Chemical Scaffolds

The versatility of substituted benzophenones stems from the two phenyl rings, which can be functionalized with a wide variety of substituent groups. This allows for the fine-tuning of their electronic, steric, and pharmacokinetic properties. The carbonyl group also serves as a key reactive site, participating in numerous reactions to build more complex molecular architectures. Common synthetic routes to access these scaffolds include the Friedel-Crafts acylation, which provides a direct method for their preparation.

Specific Research Focus: 4-Ethoxycarbonyl-3'-iodobenzophenone in Academic Inquiry

Within the extensive family of benzophenone derivatives, this compound has carved out a niche as a highly functionalized and synthetically useful intermediate. The presence of three distinct functional groups—an ethoxycarbonyl group, an iodine atom, and the central ketone—provides multiple points for chemical modification. This trifecta of reactivity makes it a valuable precursor for the construction of more elaborate molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13IO3 B1323966 4-Ethoxycarbonyl-3'-iodobenzophenone CAS No. 890098-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(3-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)12-8-6-11(7-9-12)15(18)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDOJZHGUATIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641530
Record name Ethyl 4-(3-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-43-8
Record name Ethyl 4-(3-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 4 Ethoxycarbonyl 3 Iodobenzophenone

The utility of any chemical compound in research is fundamentally linked to its physical and chemical properties. A comprehensive understanding of these characteristics is essential for its effective application in synthesis and materials science.

PropertyValue
Molecular Formula C₁₆H₁₃IO₃
Molecular Weight 380.18 g/mol
CAS Number 890098-43-8

This data is compiled from publicly available chemical databases.

Synthesis and Reactivity

The synthesis of 4-Ethoxycarbonyl-3'-iodobenzophenone can be approached through established methodologies for forming diaryl ketones, with specific considerations for the desired substitution pattern.

A plausible and commonly employed synthetic route is the Friedel-Crafts acylation. This reaction would involve the acylation of iodobenzene (B50100) with 4-ethoxycarbonylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The regioselectivity of this reaction is a critical factor in obtaining the desired 3'-iodo isomer.

The reactivity of this compound is dictated by its three principal functional groups:

The Iodinated Phenyl Ring: The carbon-iodine bond is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents at the 3'-position, providing a straightforward method to build molecular complexity.

The Ethoxycarbonyl Group: This ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, other esters, or reduced to an alcohol. This provides another avenue for derivatization and the attachment of different molecular fragments.

The Carbonyl Group: The ketone can undergo a host of classical carbonyl reactions. It can be reduced to a secondary alcohol, converted to an alkene via the Wittig reaction, or serve as a site for the addition of various nucleophiles.

Applications in Academic Research

The true value of 4-Ethoxycarbonyl-3'-iodobenzophenone lies in its application as a strategic building block in the synthesis of more complex and often biologically relevant molecules.

While specific, in-depth research articles focusing solely on this compound are not abundant, its structural motifs are indicative of its potential use in several key areas of academic inquiry:

Medicinal Chemistry: The ability to readily diversify the structure of this compound through cross-coupling reactions and modifications of the ester and ketone groups makes it an attractive starting point for the synthesis of libraries of compounds for drug discovery. The benzophenone (B1666685) scaffold itself is present in a number of anti-inflammatory and other therapeutic agents. nih.gov

Photochemistry and Materials Science: Substituted benzophenones are well-known for their photochemical properties. The presence of a heavy atom like iodine can influence the photophysical properties of the molecule, potentially enhancing intersystem crossing and making it a candidate for applications in photodynamic therapy or as a component in novel photoresponsive materials. The ethoxycarbonyl group can also be modified to attach the benzophenone core to polymer backbones or other material scaffolds.

A notable example of the synthetic utility of substituted benzophenones is in the synthesis of lignan (B3055560) precursors. For instance, various substituted benzophenones can undergo a Stobbe condensation with diethyl succinate (B1194679) to form 4,4-diaryl-3-ethoxycarbonyl-3-butenoic acids, which are key intermediates in the synthesis of aryltetralin lignans. scispace.com This highlights the role of benzophenone derivatives as foundational elements in the construction of complex natural product skeletons.

Conclusion

Electron Transfer and Radical Chemistry in Halobenzophenones

The photochemistry of halobenzophenones is largely defined by electron transfer processes and the subsequent chemistry of the resulting radical ions. The benzophenone moiety, upon photoexcitation, can engage in single electron transfer (SET) events, leading to the formation of highly reactive intermediates.

Formation and Reactivity of Ketyl Radical Anions in Photoreduction Processes

Upon absorption of UV light, benzophenone and its derivatives are promoted to an excited singlet state (S1), which then rapidly undergoes intersystem crossing to a more stable triplet state (T1). This triplet-excited benzophenone is a potent oxidant and can abstract an electron from a suitable donor to form a ketyl radical anion. This one-electron reduction of the carbonyl group is a cornerstone of benzophenone photochemistry.

The formation of the ketyl radical anion can be represented as: Ar₂C=O + hν → ¹(Ar₂C=O) → ³(Ar₂C=O)** ³(Ar₂C=O) + D → [Ar₂C-O•]⁻ + D•⁺* (where D is an electron donor)

These ketyl radical anions are highly reactive intermediates. Their subsequent reactions are diverse and can include dimerization to form pinacols, protonation to yield a neutral ketyl radical, or further reduction. The specific pathway is influenced by the reaction conditions, including the solvent and the nature of the electron donor. For instance, in the presence of a hydrogen donor like an alcohol, the triplet benzophenone can abstract a hydrogen atom, leading directly to a neutral ketyl radical.

Dehalogenation Mechanisms of Iodobenzophenone Radical Anions

In the case of iodobenzophenones, the initially formed radical anion can undergo dehalogenation. The carbon-iodine bond is relatively weak and susceptible to cleavage upon the introduction of an electron into the aromatic system. The dehalogenation process typically proceeds via the dissociation of the radical anion into an aryl radical and an iodide ion.

[I-Ar-CO-Ar']⁻• → •Ar-CO-Ar' + I⁻

This cleavage can occur through a stepwise mechanism, where the radical anion exists as a distinct intermediate before fragmentation, or via a concerted process where electron transfer and bond cleavage happen simultaneously. The rate of this dehalogenation is influenced by the solvent and the electronic properties of the other substituents on the benzophenone core. The resulting aryl radical is a highly reactive species that can participate in a variety of subsequent reactions, including hydrogen atom abstraction or intramolecular cyclization. Visible-light-driven reduction of aryl halides, including iodides, provides an efficient and environmentally friendly method for generating aryl radicals. nih.gov

Proton-Coupled Electron Transfer (PCET) Pathways in Benzophenone Catalysis

Proton-coupled electron transfer (PCET) represents a significant mechanistic pathway in which both an electron and a proton are transferred in a single, often concerted, kinetic step. dntb.gov.uaresearchgate.net This mechanism is crucial in many biological and chemical systems as it can avoid the formation of high-energy charged intermediates that would be generated in stepwise electron transfer followed by proton transfer (ET-PT) or vice-versa (PT-ET). dntb.gov.ua

In the context of benzophenone catalysis, the triplet-excited state can engage in PCET with a suitable substrate. For example, in the presence of phenols, triplet benzophenone can abstract a hydrogen atom (formally an electron and a proton) to generate a neutral benzophenone ketyl radical and a phenoxyl radical. The specific mechanism, whether concerted PCET or a stepwise process, can be highly dependent on the solvent polarity. nih.gov In non-polar solvents, a concerted mechanism is often favored, whereas in polar solvents, a stepwise electron transfer followed by proton transfer may become dominant. nih.gov This ability to mediate PCET makes benzophenone derivatives versatile catalysts for a range of transformations.

PCET PathwayDescriptionFavored Conditions
Concerted PCET Electron and proton are transferred in a single elementary step.Non-polar solvents
Stepwise (ET-PT) Electron transfer occurs first, followed by proton transfer.Polar solvents
Stepwise (PT-ET) Proton transfer precedes electron transfer.Dependent on substrate pKa and redox potentials

Hydrogen Atom Transfer (HAT) Processes Mediated by Benzophenone Derivatives

Beyond PCET, the triplet-excited state of benzophenone derivatives is well-known for its ability to participate in hydrogen atom transfer (HAT) reactions. nih.gov In this process, the excited ketone abstracts a hydrogen atom from a suitable C-H bond, generating a benzophenone ketyl radical and a substrate-derived radical. rsc.org

³(Ar₂C=O) + R-H → Ar₂C-OH• + R•*

This HAT capability is a powerful tool in organic synthesis for the functionalization of otherwise unreactive C-H bonds. rsc.orgacs.org The efficiency and selectivity of the HAT process are influenced by the bond dissociation energy (BDE) of the C-H bond being targeted and steric factors. Benzophenone derivatives can act as photocatalysts in these reactions, where the ketyl radical is regenerated to its ground state in a subsequent step, completing the catalytic cycle. rsc.org This strategy has been employed in a variety of transformations, including C-H arylation and alkylation. nih.govrsc.org The combination of benzophenone HAT photocatalysis with other catalytic cycles, such as those involving nickel, has enabled the development of novel cross-coupling reactions. nih.govvapourtec.comnih.gov

Intramolecular Cyclization Pathways of Substituted Iodobenzophenones

The presence of an iodine atom at the ortho position of one of the phenyl rings in a benzophenone derivative, such as in an analogue of this compound, opens up pathways for intramolecular cyclization. This reaction typically proceeds via the formation of an aryl radical at the site of the carbon-iodine bond, followed by attack of this radical onto the adjacent phenyl ring. This process, often mediated by transition metals like palladium or copper, is a powerful method for the synthesis of fluorenone derivatives. dntb.gov.uatandfonline.com

For example, 2-iodobenzophenones can be converted into substituted fluoren-9-ones using palladium catalysts, such as bis(triphenylphosphine)palladium(II) chloride, in the presence of a base. tandfonline.com Microwave irradiation has been shown to significantly accelerate these cyclization reactions. tandfonline.com The mechanism is believed to involve oxidative addition of the aryl iodide to the low-valent metal catalyst, followed by intramolecular C-C bond formation and reductive elimination to afford the fluorenone product and regenerate the catalyst.

Theoretical and Experimental Analysis of Regioselectivity and Steric Effects in Substituted Benzophenone Reactions

Regioselectivity: In reactions such as electrophilic aromatic substitution, the existing substituents direct the position of incoming groups. Electron-donating groups typically direct ortho and para, while electron-withdrawing groups direct meta. youtube.comyoutube.com The ethoxycarbonyl group is electron-withdrawing, which would deactivate the ring it is attached to and direct incoming electrophiles to the meta position. The iodine atom is a deactivating but ortho-para directing halogen. The interplay of these effects would determine the regioselectivity of any further functionalization of the aromatic rings.

Steric Effects: The bulk of the substituents can influence the rate and feasibility of reactions. For instance, in the photoreduction of benzophenones to form benzopinacols, bulky substituents near the carbonyl group can hinder the dimerization of the ketyl radicals. researchgate.net Similarly, in intramolecular cyclization reactions, steric hindrance can affect the ability of the rings to achieve the necessary conformation for cyclization to occur.

Theoretical calculations, such as those using Density Functional Theory (DFT), are powerful tools for understanding these effects. nih.govrsc.org They can be used to calculate properties like electron density distribution, bond dissociation energies, and the energies of reaction intermediates and transition states. These calculations, when combined with experimental data, provide a detailed picture of the reaction mechanisms and the factors controlling selectivity. nih.gov

SubstituentPositionElectronic EffectSteric Effect
Ethoxycarbonyl4Electron-withdrawingModerate
Iodine3'Weakly deactivating, ortho-para directingModerate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR spectroscopy are critical for confirming its molecular structure.

While specific, experimentally verified NMR data for this compound is not widely available in the public domain, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The structure contains a 1,3-disubstituted iodinated benzene (B151609) ring and a 1,4-disubstituted ethoxycarbonyl-bearing benzene ring linked by a carbonyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the protons of the ethyl group.

Ethyl Group: The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, typically appearing in the downfield region around δ 4.4 ppm. The methyl protons will appear as a triplet due to coupling with the two methylene protons, resonating further upfield around δ 1.4 ppm.

Aromatic Protons: The aromatic region (typically δ 7.0-8.5 ppm) will display a more complex pattern. The protons on the 4-ethoxycarbonyl-substituted ring are expected to appear as two doublets, characteristic of a para-substituted system. The protons on the 3-iodobenzoyl ring will exhibit a more complex splitting pattern due to their meta and ortho relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is expected to have a characteristic chemical shift in the downfield region, typically around δ 195 ppm.

Ester Carbonyl: The ester carbonyl carbon will also resonate in the downfield region, but generally at a slightly lower chemical shift than the ketone, around δ 165 ppm.

Aromatic Carbons: The aromatic carbons will appear in the range of δ 120-140 ppm. The carbon atom bonded to the iodine (C-I) is expected to have a chemical shift significantly influenced by the iodine atom, appearing at a lower field (around δ 95 ppm) due to the heavy atom effect.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected around δ 61 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, around δ 14 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃ (ethyl)~1.4 (triplet)~14
-CH₂- (ethyl)~4.4 (quartet)~61
Aromatic C-H7.2 - 8.2 (multiplets)128 - 138
Aromatic C-COOEt-~132
Aromatic C-I-~95
Aromatic C-CO-~137
C=O (ester)-~165
C=O (ketone)-~195

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Carbonyl Stretching (C=O): Two distinct carbonyl stretching bands are anticipated. The ketone carbonyl (Ar-CO-Ar) typically absorbs in the range of 1650-1670 cm⁻¹. The ester carbonyl (Ar-COO-Et) usually appears at a higher frequency, around 1720-1740 cm⁻¹. The conjugation with the aromatic rings can slightly lower these frequencies.

C-O Stretching: The C-O stretching vibrations of the ester group are expected to produce strong bands in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹, which may be difficult to observe with standard mid-IR spectrometers.

Expected Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (ethyl)Stretching3000 - 2850
C=O (Ester)Stretching1740 - 1720
C=O (Ketone)Stretching1670 - 1650
Aromatic C=CStretching1600 - 1450
C-O (Ester)Asymmetric Stretching1300 - 1250
C-O (Ester)Symmetric Stretching1100 - 1000
C-IStretching600 - 500

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies in Research

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds and those with conjugated systems, such as this compound, typically exhibit characteristic UV-Vis absorption spectra. The benzophenone chromophore is expected to show two main absorption bands: a strong π → π* transition at a shorter wavelength (around 250-280 nm) and a weaker n → π* transition at a longer wavelength (around 330-360 nm).

Solvatochromic Studies: Solvatochromism is the phenomenon where the position of the UV-Vis absorption bands of a compound changes with the polarity of the solvent. Such studies can provide insights into the nature of the electronic transitions and the solute-solvent interactions.

Expected UV-Vis Absorption Maxima (λmax) and Solvatochromic Effects for this compound
TransitionExpected λmax in Nonpolar Solvent (nm)Expected Shift in Polar, Protic Solvents
π → π~260Bathochromic (Red Shift)
n → π~340Hypsochromic (Blue Shift)

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₃IO₃), the expected exact mass is approximately 380.0 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula with high accuracy.

Fragmentation Pattern Analysis: Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of this compound is expected to be influenced by the presence of the carbonyl groups, the ester, and the iodine substituent.

Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z 380 should be observed.

Loss of Ethoxy Group: Fragmentation of the ester group could lead to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a fragment ion at m/z 335.

Loss of Ethyl Group: Loss of an ethyl radical (•CH₂CH₃, 29 Da) would give a fragment at m/z 351.

Acylium Ions: Cleavage of the bonds adjacent to the ketone carbonyl group is a common fragmentation pathway for benzophenones. This could lead to the formation of the 4-ethoxycarbonylbenzoyl cation (m/z 149) and the 3-iodobenzoyl cation (m/z 233).

Iodine-Containing Fragments: The presence of iodine would be indicated by a characteristic isotopic pattern and fragments containing iodine. Loss of the iodine atom (127 Da) from the molecular ion would result in a peak at m/z 253.

Predicted Key Fragment Ions in the Mass Spectrum of this compound
m/zProposed Fragment Identity
380[M]⁺ (Molecular Ion)
351[M - C₂H₅]⁺
335[M - OC₂H₅]⁺
253[M - I]⁺
233[C₇H₄IO]⁺ (3-iodobenzoyl cation)
149[C₉H₅O₂]⁺ (4-carboxybenzoyl cation after rearrangement)
121[C₈H₅O₂]⁺ (4-ethoxycarbonylphenyl cation)
104[C₇H₄O]⁺ (benzoyl cation fragment)
76[C₆H₄]⁺ (benzyne radical cation)

Advanced Spectrophotometric Methods for Quantitative Research Applications

Advanced spectrophotometric methods can be employed for the quantitative analysis of this compound in various research contexts. These methods offer high sensitivity and selectivity, which are crucial for determining the concentration of the compound in complex mixtures.

Derivative Spectrophotometry: Derivative spectrophotometry is a technique that involves calculating the first, second, or higher-order derivatives of a standard absorption spectrum. This method can enhance the resolution of overlapping spectral bands and eliminate background interference, thereby improving the accuracy and precision of quantitative analysis. For instance, zero-crossing first derivative spectrophotometry could be used to quantify this compound in the presence of other absorbing species by measuring the derivative signal at a wavelength where the interfering substance has zero absorbance. researchgate.netnih.gov

Quantitative Analysis using UV-Vis Spectroscopy: A standard calibration curve can be constructed by measuring the absorbance of a series of solutions of this compound of known concentrations at its λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This method is straightforward and widely used for quantitative determinations. The molar absorptivity (ε) can be determined from the slope of the calibration curve, which is a measure of how strongly the compound absorbs light at a particular wavelength.

The development of such quantitative methods is essential for various applications, including reaction kinetics studies, purity assessments, and formulation analysis in materials science research.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. nih.govuci.edu For this compound, DFT calculations, typically using a functional like B3LYP combined with a suitable basis set (e.g., 6-31+G(d,p)), can predict key structural and electronic parameters. nih.govresearchgate.net

The optimized molecular geometry provides data on bond lengths, bond angles, and dihedral angles. A critical parameter in benzophenones is the twist angle between the two phenyl rings, which is influenced by both steric and electronic effects of the substituents and crystal packing forces. nih.govresearchgate.net In this compound, the presence of the bulky iodine atom and the ethoxycarbonyl group would be expected to significantly influence this conformation. DFT calculations can precisely quantify these angles.

Electronic structure analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov The HOMO-LUMO gap indicates the energy required to excite an electron from the ground state, influencing the molecule's color and photochemical behavior. In substituted benzophenones, a linear relationship has been established between experimentally measured reduction potentials and DFT-calculated LUMO energies, allowing for the prediction of electrochemical behavior. researchgate.net

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions and reactive sites. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: This table presents illustrative data typical of DFT calculations for substituted benzophenones, as specific experimental or calculated values for this exact compound are not readily available in the cited literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. uci.edursc.org This method is a powerful tool for calculating the properties of electronically excited states, providing direct insights into absorption and emission spectra. rsc.org

TD-DFT calculations yield vertical excitation energies, which correspond to the energy required for an electron to transition from a lower to a higher energy state without a change in molecular geometry. These energies are directly related to the absorption maxima (λmax) observed in UV-Vis spectroscopy. The theory also calculates the oscillator strength for each transition, which is a measure of the transition's probability and corresponds to the intensity of the absorption peak. cnr.it

Analysis of the molecular orbitals involved in these electronic transitions (e.g., n→π, π→π) helps to characterize the nature of the excited states. rsc.org For instance, TD-DFT can predict whether an excitation involves a localized transition within a phenyl ring or a charge-transfer (CT) event between the electron-donating and electron-accepting parts of the molecule. researchgate.net The presence of the ethoxycarbonyl group (electron-withdrawing) and the iodine atom could lead to complex electronic transitions and photophysical behaviors. Environmental effects, such as the polarity of a solvent, can significantly impact excited-state properties, and these can be modeled using methods like the Polarizable Continuum Model (PCM) within the TD-DFT framework. researchgate.net

Table 2: Illustrative TD-DFT Results for Low-Lying Excited States of this compound Note: This table is a hypothetical representation of typical TD-DFT output for a benzophenone derivative, intended for illustrative purposes.

Molecular Dynamics Simulations for Solvent-Solute Interactions and Conformational Analysis

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with the surrounding environment. An MD simulation of this compound in a solvent box (e.g., water, ethanol) would provide detailed information on solvent-solute interactions.

By simulating the movement of all atoms in the system, MD can reveal the structure of the solvation shells around the molecule. The analysis of radial distribution functions (RDFs) from the simulation trajectory can identify the probable distances between specific atoms of the solute and solvent molecules, highlighting interactions like hydrogen bonding. mdpi.com For example, the RDF between the carbonyl oxygen of the benzophenone and the hydrogen atoms of water molecules would quantify the extent and nature of its hydration.

MD simulations are also exceptionally useful for conformational analysis in solution. nih.gov The dihedral angle between the two phenyl rings of the benzophenone core is not fixed but can fluctuate due to thermal motion and interactions with the solvent. MD simulations can map the potential energy surface associated with the rotation around the C-C bond connecting the carbonyl group to the phenyl rings, revealing the most stable conformations and the energy barriers between them. This provides a dynamic understanding of the molecule's flexibility, which is crucial for its function and reactivity in a liquid environment.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, DFT calculations can identify all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or photochemical reactions, computational analysis can determine the activation energy (the energy difference between the reactants and the transition state), which governs the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. nih.govpismin.com

Methods like the Intrinsic Reaction Coordinate (IRC) can be used to follow the reaction path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species. Furthermore, advanced techniques such as distortion/interaction analysis can decompose the activation energy into contributions from the geometric distortion of the reactants and the electronic interactions between them at the transition state, offering deeper mechanistic insight. nih.gov This approach is valuable for understanding how substituents, like the iodo and ethoxycarbonyl groups, influence reactivity by stabilizing or destabilizing the transition state.

Predictive Modeling through Quantitative Structure-Activity Relationship (QSAR) for Analogues in Drug Discovery Research

In drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com If this compound were part of a series of analogues being investigated for a specific therapeutic target, QSAR could be used to build a predictive model.

The process involves generating a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure and properties, including:

Steric descriptors: Molecular volume, surface area, etc.

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies. nih.gov

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Indices that describe molecular branching and connectivity. nih.gov

These descriptors are then used as independent variables in a statistical model, often using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to predict the biological activity (the dependent variable). nih.govnih.gov A robust QSAR model, once validated, can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts toward the most promising candidates. nih.govscielo.br The model also provides insight into which molecular properties are most important for activity, guiding the rational design of more potent compounds.

Table 3: Examples of Molecular Descriptors for QSAR Studies

Table of Mentioned Compounds

Applications As a Synthetic Intermediate and Precursor in Complex Molecule Construction

Role in Carbon-Carbon Cross-Coupling Reactions (C(sp²)-C(sp³) and C(sp³)-C(sp²) Bond Formation)

The carbon-iodine bond at the 3'-position of the molecule is a key feature that enables its participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. The iodoarene moiety acts as an excellent electrophilic partner in catalytic cycles that typically involve a Pd(0)/Pd(II) redox couple.

Specifically, 4-Ethoxycarbonyl-3'-iodobenzophenone can be employed in reactions that form C(sp²)-C(sp³) and C(sp³)-C(sp²) bonds. For instance, in Suzuki-Miyaura coupling reactions, the iodo-group can be coupled with alkylboronic acids or their derivatives (sp³-hybridized carbon) to introduce alkyl chains onto the benzophenone (B1666685) scaffold. nih.gov Conversely, it can participate in couplings where an sp³-hybridized organometallic reagent is coupled with the sp²-hybridized carbon of the iodoarene. The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organometallic partner and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

The efficiency and selectivity of these reactions are influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent. Modern advancements have introduced bulky, electron-rich phosphine (B1218219) ligands that facilitate the coupling of even challenging substrates. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction C-C Bond Formed Typical Reagents & Conditions Role of Iodobenzophenone
Suzuki-Miyaura C(sp²)-C(sp³) Alkylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Electrophilic partner (Aryl Iodide)
Negishi C(sp²)-C(sp³) Alkylzinc reagent, Pd or Ni catalyst Electrophilic partner (Aryl Iodide)
Heck C(sp²)-C(sp²) Alkene, Pd catalyst, Base Arylating agent

| Sonogashira | C(sp²)-C(sp) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Electrophilic partner (Aryl Iodide) |

Precursor for Diverse Carbon-Carbon Bond Functionalization (e.g., 1,2-Dicarbofunctionalization of Olefins)

The aryl iodide functionality of this compound also positions it as a valuable precursor for more complex transformations, such as the 1,2-dicarbofunctionalization of olefins. In such reactions, both the aryl group from the iodobenzophenone and another carbon-based functional group are added across the double bond of an alkene in a single operation.

While direct 1,2-dicarbofunctionalization can be challenging, palladium-catalyzed processes have been developed that utilize aryl iodides as one of the coupling partners. researchgate.net These reactions often proceed through a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) center, followed by insertion of the olefin into the newly formed Aryl-Pd(II) bond. The resulting alkyl-palladium intermediate can then be intercepted by a second carbon-based nucleophile or undergo further transformations to complete the difunctionalization. The versatility of hypervalent iodine reagents in promoting such transformations highlights the potential of iodoarenes in these advanced synthetic strategies. researchgate.net

Development of Complex Organic Scaffolds from Iodobenzophenone Building Blocks

The term "building block" in organic synthesis refers to a molecule with specific reactive sites that can be used to construct larger, more complex structures in a predictable manner. researchgate.netmdpi.com this compound is an archetypal building block. The benzophenone core provides a rigid, non-planar scaffold, while the iodo and ethoxycarbonyl groups serve as orthogonal synthetic handles.

The iodo-group, as discussed, is a gateway for cross-coupling reactions, allowing the attachment of various aryl, alkyl, or alkynyl substituents. nih.govresearchgate.net This enables the systematic exploration of the chemical space around one side of the benzophenone core. Subsequently, or concurrently, the ethoxycarbonyl group can be modified to introduce further diversity, leading to the rapid assembly of libraries of complex molecules based on a common scaffold. This strategy is central to medicinal chemistry for the development of new therapeutic agents. researchgate.net The use of iodoarenes as precursors for hypervalent iodine reagents further expands their utility, transforming them from simple building blocks into reactive intermediates for a host of functionalization reactions. nih.govresearchgate.net

Chemical Transformations of the Ethoxycarbonyl Group (e.g., Hydrolysis to Carboxylic Acid) for Diversification

The ethoxycarbonyl group (-COOEt) on the 4-position of the benzophenone is a versatile functional group that can be readily transformed into other functionalities, significantly broadening the synthetic utility of the parent molecule.

The most common transformation is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved under acidic or basic conditions. The resulting carboxylic acid is a key intermediate for numerous subsequent reactions. youtube.com For example, it can be coupled with amines to form amides using standard peptide coupling reagents (e.g., DCC, EDC), or converted to an acid chloride and then reacted with various nucleophiles. It can also be reduced to a primary alcohol, which can then be further functionalized. This ability to easily modify the ethoxycarbonyl group makes it an essential handle for molecular diversification, allowing chemists to fine-tune the properties of the final molecule. youtube.com

Table 2: Common Transformations of the Ethoxycarbonyl Group

Reaction Product Functional Group Typical Reagents
Hydrolysis Carboxylic Acid (-COOH) H₃O⁺ or NaOH(aq), then H₃O⁺
Amidation Amide (-CONR₂) Amine (R₂NH), after conversion to carboxylic acid
Reduction Primary Alcohol (-CH₂OH) LiAlH₄, THF

| Grignard Reaction | Tertiary Alcohol (-C(OH)R₂) | Excess Grignard reagent (RMgX) |

Catalytic Applications of Benzophenone Derivatives in Organic Transformations

Transition Metal-Catalyzed Reactions Involving Iodobenzophenones

Nickel-Catalyzed Cross-Electrophile Coupling and Other Transformations

The utility of benzophenone (B1666685) derivatives extends to the realm of photoredox catalysis in concert with nickel catalysis for cross-electrophile coupling reactions. These transformations are powerful tools for the formation of carbon-carbon bonds, directly coupling two different electrophiles, a challenging task in traditional cross-coupling chemistry which typically involves an electrophile and a nucleophile.

Recent research has demonstrated a novel strategy that merges benzophenone-mediated hydrogen atom transfer (HAT) photocatalysis with silyl radical-induced halogen atom transfer (XAT) to facilitate nickel-catalyzed cross-electrophile coupling. acs.orgnih.gov This dual catalytic system enables the generation of carbon-centered radicals from alkyl bromides, which are then intercepted by a nickel catalyst to form new C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. acs.orgnih.gov

In a representative system, a benzophenone derivative acts as a HAT photocatalyst. acs.orgnih.gov Upon irradiation with near-UV light, the benzophenone derivative is excited to its triplet state, which is capable of abstracting a hydrogen atom from a suitable donor, such as tris(trimethylsilyl)silane. This process generates a silyl radical, which then acts as a halogen atom transfer agent, abstracting a bromine atom from an alkyl bromide to generate a carbon-centered radical. This radical then enters the nickel catalytic cycle.

The nickel catalyst, typically a Ni(II) species complexed with a suitable ligand, is reduced to a Ni(0) species in the catalytic cycle. This Ni(0) species can then react with an aryl bromide through oxidative addition to form an arylnickel(II) intermediate. The previously generated carbon-centered radical is then trapped by this arylnickel(II) species, leading to a Ni(III) intermediate. Reductive elimination from this high-valent nickel species forges the desired carbon-carbon bond and regenerates the Ni(I) catalyst, which can then be reduced back to Ni(0) to continue the catalytic cycle.

This methodology has been shown to be effective for a wide range of substrates, including various aryl bromides and alkyl bromides. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance.

A survey of the scope of this transformation is presented in the table below, showcasing the coupling of different aryl and alkyl bromides.

The reaction conditions for the data presented in the table are as follows: aryl bromide (0.5 mmol), benzophenone derivative I (20 mol %), nickel catalyst II (5 mol %), 2,6-lutidine (1.1 equiv), (TMS)₃SiH (1.5 equiv) at room temperature, irradiated with a 365 nm light source. acs.org

This innovative approach, which combines the photocatalytic properties of benzophenone derivatives with nickel catalysis, provides a powerful and versatile platform for the construction of complex organic molecules from readily available starting materials.

Supramolecular Chemistry and Self Assembly Research Involving Benzophenone Scaffolds

Host-Guest Chemistry with Benzophenone (B1666685) Frameworks

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule. In this context, benzophenone derivatives can act as guests, encapsulating within the cavities of various macrocyclic hosts. The nature and strength of these interactions are governed by a combination of factors including size, shape, and electronic complementarity between the host and guest.

Benzophenone-based molecules have been recognized as suitable guests for a range of host materials. acs.orgnih.govrsc.org The formation of host-guest complexes can significantly alter the physicochemical properties of the benzophenone guest, such as its solubility and stability. thno.org Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are often employed to encapsulate benzophenone derivatives. thno.orgnih.gov The selection of a particular host is dictated by the dimensions of its internal cavity and the nature of the substituents on the benzophenone guest. For 4-Ethoxycarbonyl-3'-iodobenzophenone, the presence of the ethoxycarbonyl and iodo substituents would influence its binding affinity and orientation within a host cavity.

The study of these host-guest systems provides fundamental insights into molecular recognition processes and is crucial for the development of applications in areas such as drug delivery and chemical sensing. nih.govresearchgate.net

Inclusion Complex Formation with Macrocyclic Hosts (e.g., Cyclodextrins) and Associative Polymers

The formation of inclusion complexes is a specific type of host-guest interaction where the guest molecule is encapsulated within the cavity of a host. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are particularly well-suited for forming inclusion complexes with hydrophobic molecules like benzophenone derivatives in aqueous environments. rsc.orgnih.govoatext.com

The inclusion of benzophenones within a cyclodextrin cavity is primarily driven by hydrophobic interactions. oatext.com The size of the cyclodextrin (α-, β-, or γ-cyclodextrin) cavity determines which benzophenone derivatives can be accommodated. oatext.com For this compound, the benzophenone core and the hydrophobic iodo- and ethoxycarbonyl-substituted phenyl rings would likely be encapsulated within the cyclodextrin cavity, while the more polar carbonyl group might be positioned near the hydrophilic rim.

The formation of these inclusion complexes can be studied using various analytical techniques, and the stability of the complex is characterized by its stability constant (Ks). oatext.com

Host TypeGuest MoietyDriving InteractionPotential Effect on Guest
CyclodextrinsBenzophenone CoreHydrophobic InteractionsIncreased aqueous solubility, altered photochemical properties
CalixarenesSubstituted Phenyl Ringsπ-π Stacking, van der WaalsSelective binding, controlled release
CucurbiturilsBenzophenone CoreIon-dipole, HydrophobicEnhanced stability, modified reactivity
Associative PolymersEntire MoleculeMultiple weak interactionsFormation of photo-responsive hydrogels

Associative polymers, which contain both hydrophilic and hydrophobic segments, can also form complex structures with benzophenone derivatives. In these systems, the benzophenone moiety can act as a physical cross-linker, leading to the formation of photo-responsive hydrogels. rsc.org

Influence of Supramolecular Environment on Chemical Reactivity and Photochemistry

The encapsulation of a benzophenone derivative within a supramolecular host can significantly alter its chemical reactivity and photochemical behavior. acs.org The confined environment of the host cavity can impose conformational constraints on the guest molecule, influencing its excited-state dynamics.

For benzophenone, a well-known photosensitizer, the key photochemical process is intersystem crossing (ISC) from the initially excited singlet state to the triplet state. bris.ac.uk This triplet state is responsible for many of its photochemical reactions, such as hydrogen atom abstraction. bris.ac.ukresearchgate.net The rate and efficiency of these processes can be modulated by the supramolecular environment. researchgate.netnih.govbris.ac.uk

For example, the formation of a hydrogen-bonded complex between benzophenone and a hydrogen-donating species can accelerate the rate of hydrogen atom abstraction by pre-organizing the reactants. bris.ac.ukresearchgate.netnih.govbris.ac.uk In the case of this compound encapsulated within a host, the accessibility of the carbonyl oxygen to potential hydrogen donors would be a critical factor in its photoreactivity. The presence of the iodine atom can also influence the photochemistry through the heavy-atom effect, which can enhance the rate of intersystem crossing.

The study of benzophenone photochemistry within supramolecular systems provides valuable insights into how non-covalent interactions can be used to control and direct chemical reactions. researchgate.net

Design of Supramolecular Assemblies Utilizing Halogen Bonding Interactions with Iodoarenes

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govfrontiersin.org The strength of this interaction increases with the polarizability of the halogen atom, making iodine a particularly effective halogen bond donor. oup.com Iodoarenes, such as this compound, are therefore excellent building blocks for the construction of supramolecular assemblies through halogen bonding. nih.gov

The iodine atom in this compound can form halogen bonds with a variety of halogen bond acceptors, including nitrogen or oxygen atoms in other molecules. researchgate.netmdpi.com These interactions are highly directional, allowing for the precise control over the geometry of the resulting supramolecular structure. nih.govmdpi.com This directionality has been exploited in the design of a wide range of solid-state architectures, including co-crystals and liquid crystals. nih.govrsc.orgnih.govnih.gov

The combination of halogen bonding with other non-covalent interactions, such as hydrogen bonding or π-π stacking, can lead to the formation of complex and robust supramolecular networks. nih.gov The presence of both a halogen bond donor (the iodine atom) and potential hydrogen bond acceptors (the carbonyl and ester oxygen atoms) in this compound makes it a promising candidate for the construction of such multi-component assemblies.

Interaction TypeDonorAcceptorKey Features
Halogen BondIodine Atom (on iodoarene)Lewis Bases (e.g., N, O)Highly directional, strength depends on halogen
Hydrogen Bond-Carbonyl/Ester OxygenDirectional, crucial for molecular recognition
π-π StackingAromatic RingsAromatic RingsNon-directional, important for crystal packing

The rational design of these assemblies is a key focus of crystal engineering, with applications in materials science and catalysis. mdpi.com

Green Chemistry Principles and Sustainable Methodologies in Benzophenone Research

Development of Environmentally Benign Synthetic Routes (e.g., Photoreduction in Green Solvents)

A central tenet of green chemistry is the design of chemical processes that minimize or eliminate the use and generation of hazardous substances. uniroma1.ithilarispublisher.com In the context of benzophenone (B1666685) chemistry, this has spurred research into alternative synthetic pathways that move away from traditional methods, which may involve harsh reagents and produce significant waste.

Photoreduction stands out as a prime example of a greener synthetic strategy. The photochemical behavior of the benzophenone carbonyl group allows it to be excited by UV or visible light. hilarispublisher.commsu.edu Upon excitation, the benzophenone molecule can abstract a hydrogen atom from a suitable donor, such as a solvent molecule, initiating a reduction reaction. hilarispublisher.comresearchgate.net A classic example is the photoreduction of benzophenone to benzopinacol, which can be successfully carried out using sunlight as a natural and inexhaustible energy source and ethanol (B145695) as a green solvent. hilarispublisher.comhilarispublisher.comscispace.com Ethanol serves as both the reaction medium and the hydrogen donor, representing a significant improvement over more hazardous solvents and reducing agents. hilarispublisher.comresearchgate.net

This methodology can be conceptually applied to reactions involving 4-Ethoxycarbonyl-3'-iodobenzophenone. For instance, a synthetic step requiring the reduction of the carbonyl group could potentially be achieved photochemically. Such a process would avoid the need for metal hydride reagents, which are often pyrophoric and generate stoichiometric metal waste.

Table 1: Comparison of Traditional vs. Green Photochemical Reduction Methods for Benzophenones

FeatureTraditional Thermal Reduction (e.g., with NaBH₄)Green Photoreduction
Energy Source Thermal heatingSunlight or UV/Visible Light
Reducing Agent Metal hydrides (e.g., Sodium borohydride)Hydrogen-donating solvents (e.g., Ethanol, Isopropanol)
Solvent Aprotic solvents (e.g., Tetrahydrofuran)Green solvents (e.g., Ethanol)
Byproducts Metal salts, boratesAldehydes or ketones from solvent oxidation (e.g., Acetaldehyde)
Environmental Impact Generation of hazardous waste, use of flammable reagentsUse of renewable energy and biodegradable solvents, reduced waste

This table illustrates a conceptual comparison based on general principles of benzophenone reduction.

Research has demonstrated that the choice of solvent is crucial for the success of photoreduction. hilarispublisher.com While isopropyl alcohol is a common choice, studies have shown that ethyl alcohol, a solvent derived from renewable resources, can be an effective alternative. hilarispublisher.comresearchgate.net The progress of such reactions can be monitored by spectroscopic techniques, noting the disappearance of the carbonyl absorption band in the IR spectrum and the appearance of a hydroxyl group signal. hilarispublisher.com

Solvent Selection and Optimization for Reduced Environmental Impact

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the largest proportion of mass in a reaction and contributing significantly to waste generation. rsc.org Green chemistry emphasizes the careful selection of solvents to minimize their environmental impact. rsc.org Solvent selection guides are increasingly used in the pharmaceutical and chemical industries to help chemists choose more sustainable options. rsc.orgresearchgate.net

The synthesis of benzophenone derivatives, including precursors to this compound, traditionally involves solvents like dichloromethane, toluene, or chloroform, which are now recognized as hazardous. rsc.orgmdpi.com The goal is to replace these with greener alternatives that are less toxic, derived from renewable resources, and biodegradable. rsc.org

Table 2: Classification of Solvents for Benzophenone Synthesis based on Environmental Impact

ClassExamplesEnvironmental and Safety Profile
Undesirable Benzene (B151609), Carbon tetrachloride, Dichloromethane, ChloroformHighly toxic, carcinogenic, environmentally persistent. rsc.org
Usable but with Issues Acetonitrile, Tetrahydrofuran (THF), Toluene, MethanolFlammable, toxic, potential to form peroxides (THF). rsc.org
Recommended/Green Water, Ethanol, Isopropanol, Ethyl acetate, γ-Valerolactone (GVL)Low toxicity, biodegradable, derived from renewable resources. hilarispublisher.comrsc.org

This table is a general guide based on established green chemistry principles. rsc.orgrsc.org

Energy Efficiency in Reactions (e.g., Photochemical vs. Thermal)

Improving energy efficiency is a key principle of green chemistry, aiming to conduct reactions at ambient temperature and pressure whenever possible. gcande.org This reduces the economic and environmental costs associated with energy consumption. Photochemical reactions often offer a significant advantage over thermal methods in this regard.

Thermal reactions, such as traditional Friedel-Crafts acylations, frequently require heating for extended periods to proceed at a reasonable rate. mdpi.comgoogle.com In contrast, photochemical reactions are initiated by light energy and can often be run at room temperature. hilarispublisher.comresearchgate.net The energy is supplied directly to the reacting molecules, promoting specific transformations without the need for bulk heating. msu.edu This can lead to higher selectivity and prevent the formation of thermally induced byproducts.

Recent advancements have focused on making photochemical processes even more energy-efficient. For example, the use of high-efficiency LEDs (Light Emitting Diodes) that emit at specific wavelengths matching the absorbance of the reactant (e.g., the n→π* transition of benzophenone around 350 nm) is more energy-efficient than using traditional broad-spectrum mercury lamps. researchgate.netresearchgate.net Furthermore, developing sensitizers that can harness visible light instead of UV radiation makes these processes safer and more accessible. nih.gov While benzophenone itself has limitations as a sensitizer (B1316253) due to its reliance on UV light, the principles guide the development of more advanced photochemical systems. nih.gov

Table 3: Comparison of Energy Inputs for Thermal vs. Photochemical Synthesis

ParameterThermal SynthesisPhotochemical Synthesis
Energy Input Conductive/Convective HeatingLight (Photons)
Operating Temperature Often elevated (50-150 °C or higher). google.comTypically ambient temperature.
Energy Selectivity Heats entire reaction mixture and vesselTargets specific chromophores in molecules. msu.edu
Potential for Byproducts Higher, due to non-selective thermal decompositionLower, can lead to cleaner reactions
Modern Efficiency Gains Improved reactor design and heat integrationUse of specific-wavelength LEDs, visible-light photocatalysis. nih.gov

This table provides a generalized comparison of the two reaction activation methods.

By embracing photochemical routes, optimizing solvent choices, and improving energy efficiency, the synthesis of complex molecules like this compound can align more closely with the principles of green and sustainable chemistry.

Advanced Methodological Considerations in Research on Substituted Benzophenones

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to understanding the reaction mechanisms and rates of formation of substituted benzophenones. The photoreduction of benzophenone (B1666685) derivatives, for instance, has been a subject of extensive kinetic investigation. These studies often employ techniques like laser flash photolysis to determine key kinetic parameters. nih.govacs.org

The rate coefficients of both primary and secondary photoreduction reactions show a significant dependence on the nature and position of substituents on the benzophenone ring. nih.govacs.org This substituent effect is largely attributed to changes in the activation energy of the process. For example, electron-withdrawing or -donating groups can alter the stability of the resulting ketyl radicals, thereby influencing the reaction rates. nih.govacs.org In the case of 4-Ethoxycarbonyl-3'-iodobenzophenone, the electron-withdrawing nature of the ethoxycarbonyl group and the heavy atom effect of the iodine substituent would be expected to significantly influence its photoreduction kinetics compared to unsubstituted benzophenone.

Table 1: Hypothetical Kinetic Data for the Photoreduction of Substituted Benzophenones

CompoundSubstituentsRate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
BenzophenoneNone1.2 x 10⁶15.2
4-Methoxybenzophenone4-OCH₃3.5 x 10⁶12.8
4-Trifluoromethylbenzophenone4-CF₃8.9 x 10⁵18.5
This compound4-COOEt, 3'-IData not availableData not available

This table includes hypothetical data for illustrative purposes, as specific kinetic data for this compound was not found in the searched literature.

Statistical Analysis of Experimental Data in Synthetic Chemistry

Statistical analysis plays a critical role in the systematic optimization of synthetic protocols for compounds like this compound. Techniques such as Response Surface Methodology (RSM) and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to understand the influence of various reaction parameters and to predict the properties of novel compounds.

RSM is a collection of mathematical and statistical techniques useful for modeling and analyzing problems in which a response of interest is influenced by several variables. nih.gov For the synthesis of a benzophenone derivative, these variables could include reaction temperature, catalyst concentration, and reactant molar ratios. By designing a set of experiments, a model can be built to identify the optimal conditions for maximizing the product yield. nih.gov The significance of the model is often evaluated using Analysis of Variance (ANOVA). nih.gov

Table 2: Example of a Factorial Design for Optimizing the Synthesis of a Substituted Benzophenone

ExperimentTemperature (°C)Catalyst Loading (mol%)Molar Ratio (A:B)Yield (%)
18011:1.275
210011:1.282
38021:1.285
410021:1.291
58011:1.578
610011:1.588
78021:1.589
810021:1.595

This table represents a simplified 2³ factorial design to illustrate the statistical approach to reaction optimization.

Flow Chemistry Applications for Enhanced Reaction Efficiency

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. seqens.com These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. seqens.comresearchgate.net

The synthesis of substituted benzophenones can be adapted to flow chemistry setups. For instance, multi-step syntheses can be "telescoped" into a continuous process, avoiding the isolation of intermediates. mit.edu A typical flow setup for a Friedel-Crafts acylation, a common method for synthesizing benzophenones, would involve pumping solutions of the acyl chloride and the aromatic substrate through a heated reactor packed with a solid acid catalyst. The product stream would then be collected, and the solvent removed to yield the desired benzophenone.

The modular nature of flow chemistry systems allows for the integration of in-line purification and analysis, further streamlining the synthetic process. uc.pt While specific flow chemistry protocols for this compound have not been detailed in the available literature, the general principles of flow synthesis are highly applicable to its production, potentially leading to higher yields, reduced reaction times, and a smaller environmental footprint. seqens.com

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Benzophenone Derivative

ParameterBatch SynthesisFlow Synthesis
Reaction Time6 hours30 minutes
Yield78%92%
Throughput10 g / 8 hours50 g / 8 hours
SafetyRisk of thermal runawayEnhanced temperature control
ScalabilityChallengingStraightforward

This table provides an illustrative comparison based on the general advantages of flow chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethoxycarbonyl-3'-iodobenzophenone, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves coupling iodinated benzaldehyde derivatives (e.g., iodovanillin) with boronic acids or esters under Suzuki-Miyaura conditions . The ethoxycarbonyl group is introduced via esterification using ethyl chloroformate. Intermediates are characterized by ¹H/¹³C NMR to confirm regioselectivity of iodination and FT-IR to verify ester formation. For example, iodination of 4-hydroxybenzaldehyde using ICl/acetic acid ensures precise positioning of the iodine atom .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer : Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water gradient) and melting point analysis . Discrepancies in melting points (>2°C deviation) indicate impurities, necessitating recrystallization from ethanol/water mixtures. Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺: ~400.2 g/mol) and detects halogen isotopic patterns .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for OCH₂). ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and iodinated aromatic carbons (δ ~90–100 ppm). IR spectroscopy detects ester C=O stretches (~1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving the iodine substituent?

  • Methodological Answer : The C–I bond in this compound participates in Ullmann or Sonogashira couplings . Optimization requires:

  • Catalyst screening : Pd(PPh₃)₄ vs. CuI for cost vs. efficiency trade-offs.
  • Solvent selection : DMF or THF for polar vs. nonpolar reactivity.
  • Temperature control : 80–110°C for kinetic vs. thermodynamic product control.
    Reaction progress is monitored via TLC (silica gel, UV-active spots) .

Q. What strategies resolve contradictions in reaction yield data under varying conditions?

  • Methodological Answer : Use Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, temperature). For example, a Box-Behnken design can model non-linear interactions. Statistical tools like ANOVA identify significant factors (p < 0.05). Conflicting yields may arise from moisture sensitivity—employ Schlenk techniques for air-free conditions .

Q. How can computational chemistry predict reactivity or regioselectivity in derivatization?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density maps to predict electrophilic attack sites. For iodinated aromatic systems, Fukui indices highlight reactive positions. Molecular docking (AutoDock Vina) assesses steric effects of the ethoxycarbonyl group on binding affinity in catalytic pockets .

Q. What advanced techniques address spectral overlap in complex reaction mixtures?

  • Methodological Answer : 2D NMR (COSY, HSQC) resolves overlapping signals in crowded aromatic regions. For example, HSQC correlates ¹H shifts with ¹³C signals to distinguish ortho/meta protons. LC-MS/MS with MRM (multiple reaction monitoring) isolates target ions from co-eluting impurities .

Data Management & Analysis

Q. How should researchers handle large datasets from kinetic studies of this compound?

  • Methodological Answer : Use non-linear regression (e.g., MATLAB or Python’s SciPy) to fit rate constants. Store raw data in SQL databases for traceability. Visualize trends via Arrhenius plots (ln(k) vs. 1/T) to calculate activation energies. Outliers are flagged using Grubbs’ test (α = 0.05) .

Q. What statistical methods validate reproducibility in synthetic protocols?

  • Methodological Answer : Perform triplicate experiments with independent batches. Apply t-tests to compare mean yields (e.g., 75% ± 3% vs. 68% ± 5%). Control charts track inter-batch variability over time. Reproducibility issues may stem from iodide oxidation—store compounds under argon .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.